Computed Lipophilicity (XLogP3) of the Core Heterocycle: 7‑Methyl vs. Unsubstituted Imidazo[1,2-a]pyridine
The XLogP3 of 7‑methylimidazo[1,2-a]pyridine (the core of the target compound) is 2.1, whereas the unsubstituted imidazo[1,2-a]pyridine has an XLogP3 of 1.2 [1]. Introduction of the 3‑acetonitrile group is expected to lower logP by a constant increment across the series; therefore, the 7‑methyl-substituted acetonitrile derivative will be more lipophilic than its des‑methyl analog and its 2‑methyl isomer (whose core XLogP3 is 1.5) [1].
| Evidence Dimension | Core heterocycle lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (7‑methylimidazo[1,2-a]pyridine core) |
| Comparator Or Baseline | XLogP3 = 1.2 (imidazo[1,2-a]pyridine, unsubstituted); XLogP3 = 1.5 (2‑methylimidazo[1,2-a]pyridine core) |
| Quantified Difference | +0.9 log unit vs. unsubstituted; +0.6 log unit vs. 2‑methyl isomer |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.10.14); values refer to the core heterocycles lacking the acetonitrile substituent |
Why This Matters
Higher lipophilicity can improve membrane permeability and target engagement in cell-based assays, making the 7‑methyl isomer a preferred starting scaffold for central nervous system or intracellular target programs.
- [1] PubChem. 7-Methylimidazo[1,2-a]pyridine (CID 136681); Imidazo[1,2-a]pyridine (CID 68157); 2-Methylimidazo[1,2-a]pyridine (CID 135409). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-10). View Source
